molecular formula C7H5BrN2 B6166167 2-bromopyrazolo[1,5-a]pyridine CAS No. 1520497-11-3

2-bromopyrazolo[1,5-a]pyridine

Cat. No.: B6166167
CAS No.: 1520497-11-3
M. Wt: 197
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Description

2-Bromopyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a bromine atom attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromopyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-iodopyridine with triethylsilyl acetylene, followed by nitrogen amination and cyclization using silver carbonate in N,N-dimethylformamide . This method is advantageous due to its high selectivity and minimal byproducts.

Industrial Production Methods: For large-scale production, the same synthetic route can be adapted with slight modifications to optimize yield and purity. The use of low-cost raw materials and easily controllable reaction conditions makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Bromopyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the kinase domain, these compounds prevent the activation of downstream signaling pathways, thereby exerting their biological effects.

Comparison with Similar Compounds

Uniqueness: 2-Bromopyrazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of new compounds with diverse applications in various fields.

Properties

CAS No.

1520497-11-3

Molecular Formula

C7H5BrN2

Molecular Weight

197

Purity

93

Origin of Product

United States

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